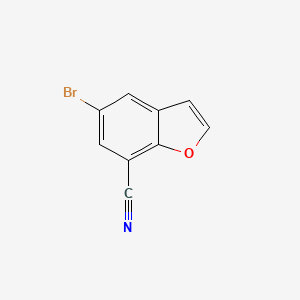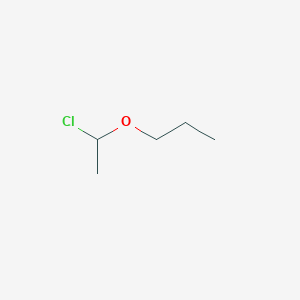
1-(1-Chloroethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethoxy)propane is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloroethoxy group attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Chloroethoxy)propane can be synthesized through the reaction of 1-propanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves the following steps:
- Reaction with Thionyl Chloride:
- 1-Propanol is reacted with thionyl chloride to produce 1-chloropropane.
- The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
- The reaction equation is:
CH3CH2CH2OH+SOCl2→CH3CH2CH2Cl+SO2+HCl
- 1-Chloropropane is then reacted with ethylene oxide to form this compound.
- This reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the ether linkage.
- The reaction equation is:
CH3CH2CH2Cl+C2H4O→CH3CH2CH2OCH2CH2Cl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloroethoxy)propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution:
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethoxy)propane has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(1-Chloroethoxy)propane involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chloroethoxy)propane can be compared with other similar compounds such as:
1-(2-Chloroethoxy)propane:
1-(1-Bromoethoxy)propane:
1-(1-Chloroethoxy)butane:
Eigenschaften
CAS-Nummer |
692-35-3 |
|---|---|
Molekularformel |
C5H11ClO |
Molekulargewicht |
122.59 g/mol |
IUPAC-Name |
1-(1-chloroethoxy)propane |
InChI |
InChI=1S/C5H11ClO/c1-3-4-7-5(2)6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
IMULTGIDITYKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
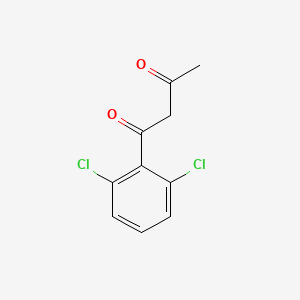
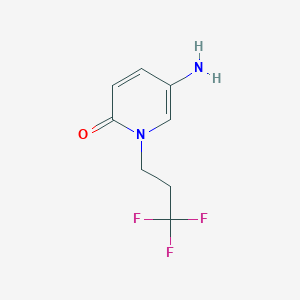

![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
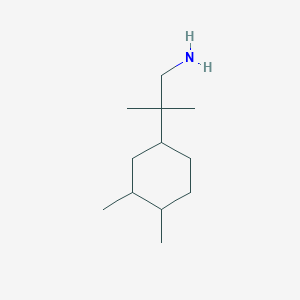
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
